2-Bromo-1-(10-ethyl-5,6,7,8-tetrahydrophenanthren-2-yl)ethanone
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Overview
Description
2-Bromo-1-(10-ethyl-5,6,7,8-tetrahydrophenanthren-2-yl)ethanone is an organic compound that features a bromine atom attached to an ethanone group, which is further connected to a tetrahydrophenanthrene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(10-ethyl-5,6,7,8-tetrahydrophenanthren-2-yl)ethanone typically involves the bromination of a precursor compound. One common method involves the reaction of 10-ethyl-5,6,7,8-tetrahydrophenanthrene with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(10-ethyl-5,6,7,8-tetrahydrophenanthren-2-yl)ethanone can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or dimethyl sulfoxide.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic Substitution: Substituted ethanone derivatives.
Reduction: Corresponding alcohols.
Oxidation: Carboxylic acids or ketones.
Scientific Research Applications
2-Bromo-1-(10-ethyl-5,6,7,8-tetrahydrophenanthren-2-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(10-ethyl-5,6,7,8-tetrahydrophenanthren-2-yl)ethanone involves its interaction with specific molecular targets. The bromine atom and the carbonyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or DNA, leading to potential biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-(10-methyl-5,6,7,8-tetrahydrophenanthren-2-yl)ethanone
- 2-Bromo-1-(10-propyl-5,6,7,8-tetrahydrophenanthren-2-yl)ethanone
- 2-Bromo-1-(10-butyl-5,6,7,8-tetrahydrophenanthren-2-yl)ethanone
Uniqueness
2-Bromo-1-(10-ethyl-5,6,7,8-tetrahydrophenanthren-2-yl)ethanone is unique due to its specific ethyl substitution, which can influence its reactivity and interactions compared to other similar compounds. This uniqueness can be leveraged in designing targeted chemical reactions and exploring specific biological activities.
Properties
CAS No. |
6321-61-5 |
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Molecular Formula |
C18H19BrO |
Molecular Weight |
331.2 g/mol |
IUPAC Name |
2-bromo-1-(10-ethyl-5,6,7,8-tetrahydrophenanthren-2-yl)ethanone |
InChI |
InChI=1S/C18H19BrO/c1-2-12-9-13-5-3-4-6-15(13)16-8-7-14(10-17(12)16)18(20)11-19/h7-10H,2-6,11H2,1H3 |
InChI Key |
RPZCQYBKVFZDLR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C=C(C=CC2=C3CCCCC3=C1)C(=O)CBr |
Origin of Product |
United States |
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